Retroisosenine

Description

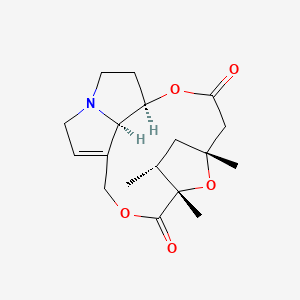

Structure

2D Structure

3D Structure

Properties

CAS No. |

62018-78-4 |

|---|---|

Molecular Formula |

C18H25NO5 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

(1R,5R,7R,8S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadec-12-ene-3,9-dione |

InChI |

InChI=1S/C18H25NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h4,11,13,15H,5-10H2,1-3H3/t11-,13-,15-,17-,18+/m1/s1 |

InChI Key |

KOYQLXLYMDNSGL-DZHCQNFQSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@]2(CC(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(O2)C)C |

Canonical SMILES |

CC1CC2(CC(=O)OC3CCN4C3C(=CC4)COC(=O)C1(O2)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Retroisosenine; |

Origin of Product |

United States |

Foundational & Exploratory

Retroisosenine: An Uncharted Territory in Biological Activity

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the biological activity of Retroisosenine. Despite its identification as a naturally occurring pyrrolizidine alkaloid, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific pharmacological and toxicological properties. This document summarizes the available chemical information for this compound and provides a broader context by detailing the well-documented biological activities of the pyrrolizidine alkaloid class, thereby highlighting potential areas of investigation for this understudied molecule.

This compound: Chemical Identity and Known Occurrences

This compound is a pyrrolizidine alkaloid with the chemical formula C₁₈H₂₅NO₅.[1][2] Its structure has been characterized, and it has been identified as a constituent in certain plant species. Notably, its presence has been detected through gas chromatography-mass spectrometry (GC-MS) in studies analyzing the alkaloid profiles of various plants, including some Ethiopian Solanecio species.[3] However, these studies have primarily focused on the chemical identification and distribution of pyrrolizidine alkaloids rather than the specific biological effects of individual compounds like this compound.

The Biological Activity of Pyrrolizidine Alkaloids: A General Overview

In the absence of specific data for this compound, it is instructive to consider the known biological activities of the broader class of pyrrolizidine alkaloids (PAs). PAs are a diverse group of secondary metabolites produced by numerous plant species as a defense mechanism against herbivores.[4][5] Their biological effects, particularly their toxicity, are well-documented and are of significant concern for human and animal health due to the contamination of foodstuffs and herbal remedies.[4][6][7]

The toxicity of most PAs is linked to their chemical structure, specifically the presence of a 1,2-unsaturated necine base. These PAs are metabolically activated, primarily in the liver, by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These metabolites are potent electrophiles that can alkylate cellular macromolecules, including DNA and proteins, leading to a cascade of toxic effects.

Hepatotoxicity

The most prominent and well-studied biological activity of unsaturated PAs is their hepatotoxicity.[5] The reactive pyrrolic metabolites can cause severe liver damage, leading to conditions such as hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). This condition is characterized by the blockage of the small veins in the liver, leading to liver dysfunction. Chronic exposure to low levels of PAs can lead to liver cirrhosis and liver cancer.

Genotoxicity and Carcinogenicity

The ability of activated PAs to form adducts with DNA underlies their genotoxic and carcinogenic properties.[5] These DNA adducts can lead to mutations and chromosomal aberrations. Several PAs have been classified as carcinogens, with the liver being the primary target organ for tumor induction.

Cytotoxicity

At a cellular level, PAs can induce cytotoxicity through various mechanisms, including the induction of apoptosis and necrosis. Their ability to crosslink DNA and proteins disrupts normal cellular processes, leading to cell death. This cytotoxic potential has been a subject of interest in cancer research, although the non-specific toxicity of most PAs has limited their therapeutic development.

Other Biological Activities

While hepatotoxicity, genotoxicity, and cytotoxicity are the most significant biological activities of PAs, other effects have also been reported, including neurotoxicity and pneumotoxicity.

Experimental Protocols: A General Framework for Pyrrolizidine Alkaloid Analysis

While specific experimental protocols for assessing the biological activity of this compound are not available, standard methodologies used for other PAs can be adapted.

Table 1: General Experimental Protocols for Pyrrolizidine Alkaloid Activity Assessment

| Activity Assessed | Experimental Model | Methodology | Key Parameters Measured |

| Cytotoxicity | Cancer cell lines (e.g., HepG2, A549) | MTT assay, LDH assay, Trypan blue exclusion | IC₅₀ (half-maximal inhibitory concentration), cell viability, membrane integrity |

| Genotoxicity | Bacterial reverse mutation assay (Ames test) | Salmonella typhimurium strains | Revertant colony count |

| In vitro micronucleus test | Human lymphocytes or CHO cells | Frequency of micronuclei | |

| Hepatotoxicity | Primary hepatocytes, liver slices | Measurement of liver enzyme leakage (ALT, AST) | Enzyme levels, histopathological changes |

| Animal models (e.g., rats, mice) | Oral or intraperitoneal administration | Liver function tests, histopathology of liver tissue | |

| Metabolic Activation | Liver microsomes | Incubation with the PA and NADPH | Identification of pyrrolic metabolites by LC-MS/MS |

Signaling Pathways Implicated in Pyrrolizidine Alkaloid Toxicity

The toxicity of PAs involves the perturbation of several key signaling pathways. The diagram below illustrates a generalized pathway of PA-induced cellular damage.

Conclusion and Future Directions

Future research should focus on the systematic evaluation of this compound's biological activities. This would involve a tiered approach, starting with in vitro cytotoxicity and genotoxicity assays, followed by studies on its metabolic activation and potential for hepatotoxicity in relevant cellular and animal models. Such studies are crucial to understanding the potential risks associated with this compound and to uncover any unique pharmacological properties it may possess. The methodologies and pathways described in this guide provide a foundational framework for initiating such investigations.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Occurrence of pyrrolizidine alkaloids in three Ethiopian Solanecio species Kaleab Asres Frank Sporer Michael Wink - Detailseite - LEO-BW [leo-bw.de]

- 3. This compound [webbook.nist.gov]

- 4. Comparative analysis of pyrrolizidine alkaloids from natural sources by gas chromatography-mass spectrometry [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]

- 7. uvadoc.uva.es [uvadoc.uva.es]

Retroisosenine in Senecio Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of retroisosenine, a pyrrolizidine alkaloid (PA), in plants of the Senecio genus. The document covers its presence in various species, quantitative data where available, detailed experimental protocols for its extraction and analysis, and an overview of its biosynthetic pathway.

Natural Occurrence of this compound in Senecio

This compound is a known macrocyclic pyrrolizidine alkaloid found in several species of the genus Senecio. Its presence has been identified through various analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS).

Based on available literature, this compound has been detected in the following Senecio species:

-

Senecio nemorensis : This species is a notable source of this compound. Studies have confirmed its presence alongside other pyrrolizidine alkaloids.

-

Senecio vulgaris : This common species also contains a complex mixture of PAs, including this compound.

-

Senecio cannabifolius : Research has identified this compound as one of the PAs present in this plant.

-

Senecio cannabifolius var. integrifolius : Similar to the main species, this variety also contains this compound.

-

Senecio scandens : This species is another confirmed source of this compound.

Quantitative Data

While the presence of this compound in several Senecio species is well-documented, specific quantitative data for this particular alkaloid is limited in the available scientific literature. Most studies focus on the total pyrrolizidine alkaloid content or the quantification of the most abundant PAs, such as senecionine and retrorsine.

One study on Senecio nemorensis from Mongolia reported a total pyrrolizidine alkaloid content of approximately 0.1% of the plant's dry weight. However, the individual concentrations of the constituent alkaloids, including this compound, were not specified.

The table below summarizes the qualitative findings regarding this compound in various Senecio species. A lack of specific quantitative data is a recognized gap in the current research.

| Senecio Species | Presence of this compound | Total Pyrrolizidine Alkaloid Content (if available) | Reference(s) |

| Senecio nemorensis | Identified | ~ 0.1% (dry weight) | |

| Senecio vulgaris | Identified | Not specified for this compound | |

| Senecio cannabifolius | Identified | Not specified for this compound | |

| Senecio cannabifolius var. integrifolius | Identified | Not specified for this compound | |

| Senecio scandens | Identified | Not specified for this compound |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound and other pyrrolizidine alkaloids from Senecio plant material.

Extraction of Pyrrolizidine Alkaloids

A common method for the extraction of PAs from dried and powdered plant material is acidic maceration followed by solid-phase extraction (SPE) cleanup.

Materials:

-

Dried and finely ground Senecio plant material (e.g., aerial parts, roots)

-

0.05 M Sulfuric acid (H₂SO₄)

-

Methanol (MeOH)

-

Ammonia solution (25%)

-

Strong cation exchange (SCX) solid-phase extraction cartridges

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Weigh approximately 2 grams of the powdered plant material into a centrifuge tube.

-

Add 20 mL of 0.05 M H₂SO₄ and extract using an ultrasonic bath for 15-30 minutes at room temperature.

-

Centrifuge the mixture at approximately 3800 x g for 10 minutes.

-

Decant the supernatant into a clean tube.

-

Repeat the extraction of the plant residue with another 20 mL of 0.05 M H₂SO₄.

-

Combine the supernatants.

-

Condition an SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.05 M H₂SO₄.

-

Load the combined acidic extract onto the conditioned SPE cartridge.

-

Wash the cartridge sequentially with 6 mL of deionized water and 6 mL of methanol to remove interfering compounds.

-

Dry the cartridge under a stream of nitrogen for 5-10 minutes.

-

Elute the pyrrolizidine alkaloids from the cartridge by passing two aliquots of 5 mL of ammoniated methanol (e.g., 2-5% ammonia in methanol) through the cartridge.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the sensitive and specific quantification of pyrrolizidine alkaloids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 3-10 µL

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and other target PAs are monitored. For this compound (molecular weight 335.4 g/mol ), the protonated molecule [M+H]⁺ at m/z 336.2 would be selected as the precursor ion. Characteristic product ions for fragmentation would be determined by infusion of a standard or from literature data.

-

Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity for the target analytes.

Quantification:

Quantification is typically performed using an external calibration curve prepared with a certified reference standard of this compound. Matrix-matched calibration standards are recommended to compensate for matrix effects. An internal standard (e.g., a structurally similar PA not present in the sample) can be used to improve accuracy and precision.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Senecio plants.

Caption: Workflow for PA extraction and analysis.

Biosynthetic Pathway of Pyrrolizidine Alkaloids in Senecio

The biosynthesis of pyrrolizidine alkaloids in Senecio originates from primary metabolites. The initial steps leading to the formation of the necine base are well-established. Senecionine N-oxide is considered a primary PA, from which other alkaloids, likely including this compound, are formed through subsequent enzymatic modifications in the shoots. The specific enzymes for these final transformations are a subject of ongoing research.

Caption: General PA biosynthesis pathway in Senecio.

The Double-Edged Sword: Unraveling the Hepatotoxic Mechanism of Retroisosenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core mechanisms by which retroisosenine, a member of the 1,2-unsaturated pyrrolizidine alkaloid (PA) family, exerts its toxic effects on hepatocytes. While specific research on this compound is limited, a comprehensive understanding of its action can be extrapolated from the extensive studies on structurally related PAs. These compounds are notorious for their potential to cause severe liver damage, including hepatic veno-occlusive disease (HVOD), and are a significant concern in herbal medicine and food safety.[1][2] This document synthesizes the current understanding of PA metabolism, cellular targets, and the signaling cascades that culminate in liver injury.

The Gateway to Toxicity: Metabolic Activation in the Liver

The journey of this compound from a relatively inert compound to a potent cytotoxin begins in the liver, specifically within the intricate network of the cytochrome P450 (CYP) monooxygenase system.[1][3][4] This bioactivation is a critical and indispensable step for toxicity to occur.[1]

Key Metabolic Steps:

-

Dehydrogenation: CYP enzymes, particularly isoforms like CYP3A4 in humans, catalyze the dehydrogenation of the necine base of the pyrrolizidine alkaloid.[1][3] This enzymatic reaction transforms the parent PA into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).

-

Formation of Electrophilic Metabolites: These DHPAs are potent electrophiles, readily seeking to react with nucleophilic centers within the cell. The primary toxic action stems from the ability of these metabolites to form covalent bonds, or adducts, with cellular macromolecules such as DNA and proteins.

This metabolic activation is not a universal process for all PAs. The structural characteristics of the specific PA, such as being a cyclic diester or an open-chained diester, can influence the rate and extent of its metabolism and, consequently, its toxic potential.[3][4] While some PAs are extensively metabolized into reactive products, others may undergo detoxification pathways, such as N-oxidation, which is generally considered a route to safer, excretable compounds.[3][4]

Caption: Metabolic activation of this compound in hepatocytes.

Cellular Mayhem: The Cascade of Hepatotoxicity

Once formed, the reactive metabolites of this compound can trigger a cascade of damaging events within the hepatocyte, leading to cellular dysfunction and death.

Key Downstream Effects:

-

Macromolecular Adduct Formation: The electrophilic pyrrolic metabolites readily bind to DNA and proteins, forming adducts that disrupt their normal function. DNA adducts can lead to mutations, genotoxicity, and potentially carcinogenesis with chronic exposure.[1][3] Protein adducts can impair enzyme activity, disrupt cytoskeletal structure, and interfere with cellular signaling.

-

Oxidative Stress: The metabolic activation process and the subsequent cellular damage can lead to an imbalance in the cellular redox state, resulting in oxidative stress. This is characterized by an overproduction of reactive oxygen species (ROS) that can further damage lipids, proteins, and DNA.

-

Apoptosis Induction: Pyrrolizidine alkaloids have been shown to induce apoptosis, or programmed cell death, in hepatocytes.[5] This can be triggered by DNA damage and the activation of stress-related signaling pathways. The intrinsic pathway of apoptosis, involving the mitochondria, is a likely player.[5] Damage to mitochondrial DNA and proteins by the reactive metabolites can lead to the release of cytochrome c, which in turn activates the caspase cascade that executes cell death.[5] The Fas-mediated extrinsic pathway may also be involved.[5]

-

Necrosis: At higher concentrations or with more severe damage, hepatocytes may undergo necrosis, a form of uncontrolled cell death that releases cellular contents and can trigger an inflammatory response in the liver.

-

Inhibition of Cell Proliferation: A key feature of PA-induced liver injury is the impairment of hepatocyte replication.[6] This anti-mitotic effect contributes to the inability of the liver to effectively regenerate and repair the damage, which is a hallmark of the chronic toxicity associated with these compounds.[6]

Caption: Downstream cellular effects of reactive PA metabolites.

Signaling Pathways Implicated in Pyrrolizidine Alkaloid Hepatotoxicity

While specific signaling pathways activated by this compound have not been delineated, the known cellular damage caused by PAs suggests the involvement of several key signaling cascades that are commonly activated in response to cellular stress and injury. These pathways orchestrate the cellular response, which can range from survival and repair to programmed cell death.

-

Apoptosis Signaling: As mentioned, both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways are likely involved.[5] Key players in the intrinsic pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases-9 and -3.[5] The extrinsic pathway involves the activation of death receptors like Fas, leading to the activation of caspase-8.[5]

-

Stress-Activated Protein Kinase (SAPK) Pathways: Pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are activated by a variety of cellular stresses, including oxidative stress and DNA damage. Activation of these pathways can have dual roles, either promoting cell survival or triggering apoptosis depending on the context and duration of the stress.

-

NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response and also plays a role in cell survival. It can be activated by ROS and other signals generated during cellular injury.

Quantitative Data on Pyrrolizidine Alkaloid Metabolism

| Pyrrolizidine Alkaloid | Type | Metabolism in Rat Hepatocytes | Metabolism in HepG2-CYP3A4 Cells | Pyrrolic Metabolites Detected in Human Cells |

| Lasiocarpine | Open-chained diester | Extensively metabolized | Extensively metabolized | Yes |

| Echimidine | Open-chained diester | Extensively metabolized | Less extensive than lasiocarpine | Not specified |

| Senecionine | Cyclic diester | Extensively metabolized | Less extensive than lasiocarpine | Yes |

| Retrorsine | Cyclic diester | Not specified | Not specified | No |

| Lycopsamine | Monoester | Not specified | Not specified | No |

| Europine | Monoester | Not specified | Not specified | No |

Data synthesized from studies on PA metabolism in liver cells.[3][4] This data highlights that the extent of bioactivation and the formation of toxic pyrrolic metabolites can vary significantly between different PAs and between experimental systems.[3][4]

Experimental Protocols

The investigation of pyrrolizidine alkaloid hepatotoxicity involves a range of in vitro and in vivo experimental models. Below are generalized methodologies for key experiments.

In Vitro Hepatocyte Metabolism Studies

Objective: To determine the metabolic profile of a pyrrolizidine alkaloid in liver cells and to identify the formation of reactive metabolites.

Methodology:

-

Cell Culture: Primary rat hepatocytes or human hepatoma cell lines (e.g., HepG2, HepaRG) are cultured under standard conditions.[1] For studies involving specific CYP enzymes, cells transfected with the gene for that enzyme (e.g., HepG2-CYP3A4) can be used.[1][3]

-

Incubation: The cultured hepatocytes are incubated with the test pyrrolizidine alkaloid (e.g., this compound) at various concentrations for a defined period (e.g., 24 hours).[1]

-

Sample Collection: At the end of the incubation period, both the culture medium and the cells are collected separately.

-

Metabolite Extraction: Metabolites are extracted from the medium and the cell lysate using appropriate solvent extraction techniques.

-

Analysis: The extracts are analyzed using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent alkaloid and its various metabolites, including N-oxides and pyrrolic derivatives.

-

Analysis of Covalently Bound Metabolites: To assess the formation of adducts, cell pellets can be extensively washed to remove unbound compounds, followed by hydrolysis to release the pyrrolic moiety from macromolecules for subsequent analysis.

Cytotoxicity Assays

Objective: To quantify the toxic effect of a pyrrolizidine alkaloid on hepatocytes.

Methodology:

-

Cell Culture and Treatment: Hepatocytes are seeded in multi-well plates and allowed to attach. They are then treated with a range of concentrations of the test PA.

-

Viability Assessment: After the treatment period, cell viability is assessed using one or more standard assays:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of cell membrane damage and necrosis.

-

ATP Assay: Quantifies the level of intracellular ATP, which correlates with cell viability.

-

-

Data Analysis: The results are used to calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Apoptosis and Necrosis Assays

Objective: To determine the mode of cell death induced by the pyrrolizidine alkaloid.

Methodology:

-

Cell Culture and Treatment: As described for cytotoxicity assays.

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which enters and stains the nucleus of late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry.

-

Caspase Activity Assays: Cell lysates are analyzed for the activity of key executioner caspases, such as caspase-3 and caspase-7, using fluorogenic or colorimetric substrates.

-

-

Necrosis Detection: Necrosis is typically identified by PI staining in the absence of Annexin V staining in the early stages, or by the LDH release assay.

Caption: General experimental workflow for PA hepatotoxicity studies.

Conclusion

The mechanism of action of this compound in hepatocytes is intrinsically linked to its metabolic activation by cytochrome P450 enzymes into reactive electrophilic pyrrolic metabolites. These metabolites instigate a cascade of cellular damage through the formation of DNA and protein adducts, induction of oxidative stress, and disruption of mitochondrial function. The ultimate fate of the hepatocyte is often apoptosis or necrosis, a process governed by a complex interplay of stress-activated signaling pathways. The anti-proliferative effect of these alkaloids further exacerbates the liver injury by hindering effective tissue repair. While further research is needed to elucidate the specific molecular interactions and signaling pathways uniquely modulated by this compound, the established framework for 1,2-unsaturated pyrrolizidine alkaloid toxicity provides a robust and scientifically grounded understanding of its hepatotoxic potential. This knowledge is paramount for risk assessment and the development of potential therapeutic strategies to mitigate the harmful effects of these prevalent natural toxins.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic Pattern of Hepatotoxic Pyrrolizidine Alkaloids in Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Liver regeneration in rats with retrorsine-induced hepatocellular injury proceeds through a novel cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Retroisosenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retroisosenine is a macrocyclic pyrrolizidine alkaloid (PA) found in various plant species, notably within the Senecio genus. Like other PAs, it is synthesized as a defense mechanism against herbivores. While the complete biosynthetic pathway of this compound has not been fully elucidated, it is understood to be closely related to that of its well-studied geometric isomer, senecionine. This guide details the established biosynthetic route to senecionine, which serves as the foundational pathway for this compound, and outlines the putative final isomerization step. It includes a summary of the involved substrates and enzymes, detailed experimental protocols for pathway analysis, and a visual representation of the biosynthetic logic.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large class of heterocyclic organic compounds synthesized by an estimated 6,000 plant species worldwide.[1] They are characterized by a core necine base, a bicyclic structure with a nitrogen atom at the bridgehead, which is esterified with one or more necic acids.[1] PAs are of significant interest to the scientific community due to their wide range of biological activities, including hepatotoxicity, which poses a threat to livestock and humans through contaminated food sources.[2]

The Core Biosynthetic Pathway: From Amino Acids to Senecionine

The biosynthesis of this compound is intrinsically linked to that of senecionine, its (Z)-isomer. The pathway commences with common amino acids and proceeds through the formation of the retronecine base, which is subsequently esterified.

Formation of the Retronecine Base

The biosynthesis of the retronecine core begins with L-arginine or L-ornithine.[3] The initial steps are dedicated to the formation of homospermidine, the first committed precursor in PA biosynthesis.[3]

-

Arginine to Putrescine: L-arginine is converted to L-ornithine, which is then decarboxylated to yield putrescine.

-

Formation of Homospermidine: The key enzyme, homospermidine synthase (HSS) , catalyzes the NAD+-dependent transfer of an aminopropyl group from spermidine (derived from putrescine) to another molecule of putrescine, forming homospermidine.[3] This is the first pathway-specific step.

-

Cyclization to Retronecine: Homospermidine undergoes a series of oxidation and cyclization reactions to form the stereospecific pyrrolizidine backbone.[3] While the exact enzymatic steps are not fully characterized, this process leads to the formation of retronecine, the necine base for both senecionine and this compound.[1][3]

Biosynthesis of Necic Acid

The necic acid moiety of senecionine and this compound is senecic acid. This dicarboxylic acid is formed from two equivalents of the amino acid L-isoleucine.[3]

Esterification and Final Product Formation

The final steps of senecionine biosynthesis involve the esterification of the retronecine base with senecic acid.

-

Esterification: Retronecine is acylated by an activated form of senecic acid (likely Senecic acid-CoA).[1] This reaction forms a macrocyclic diester.

-

N-Oxide Formation and Reduction: The initial product is believed to be senecionine N-oxide, which is the primary transport and storage form in the plant. This is subsequently reduced to senecionine.[3]

The Putative Final Step: Isomerization to this compound

This compound and senecionine are geometric isomers, differing in the configuration of the ethylidene double bond in the necic acid macrocycle. Senecionine possesses the (Z)-configuration, while this compound has the (E)-configuration.

The specific enzyme responsible for this isomerization has not yet been identified in the scientific literature. It is hypothesized that a specific isomerase catalyzes the conversion of the Z-isomer (senecionine) or a precursor to the E-isomer (this compound). This could occur either through direct isomerization of senecionine or during the cyclization of the necic acid moiety before or during esterification.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, metabolite concentrations, or yields for the biosynthesis of this compound. The table below summarizes the key molecular components involved in the foundational pathway leading to its likely precursor, senecionine.

| Component | Type | Molecular Weight | Source/Precursor | Notes |

| L-Arginine | Amino Acid | 174.20 g/mol | Primary Metabolism | Initial precursor for the necine base. |

| L-Ornithine | Amino Acid | 132.16 g/mol | From L-Arginine | Direct precursor to putrescine. |

| Putrescine | Diamine | 88.15 g/mol | L-Ornithine | Building block for homospermidine. |

| Spermidine | Polyamine | 145.25 g/mol | Putrescine | Co-substrate for Homospermidine Synthase. |

| Homospermidine | Polyamine | 146.27 g/mol | Putrescine, Spermidine | First committed intermediate in PA biosynthesis. |

| Retronecine | Necine Base | 155.19 g/mol | Homospermidine | The core pyrrolizidine alcohol. |

| L-Isoleucine | Amino Acid | 131.17 g/mol | Primary Metabolism | Precursor for the necic acid moiety (2 equivalents). |

| Senecic Acid | Necic Acid | 200.22 g/mol | L-Isoleucine | Dicarboxylic acid that forms the macrocycle. |

| Senecionine | Pyrrolizidine Alkaloid | 335.40 g/mol | Retronecine, Senecic Acid | (Z)-isomer, likely precursor to this compound. |

| This compound | Pyrrolizidine Alkaloid | 335.40 g/mol | Senecionine (putative) | (E)-isomer of senecionine. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on techniques standardly used in the study of natural product biosynthesis.

Protocol 1: Isotope Labeling and Feeding Studies

This method is used to trace the incorporation of precursors into the final product.

-

Precursor Synthesis: Synthesize isotopically labeled precursors (e.g., ¹³C or ¹⁴C labeled L-ornithine, L-isoleucine).

-

Plant Material: Use a known this compound-producing plant, such as Senecio isatideus.[1]

-

Administration: Administer the labeled precursor to the plant roots or through hydroponic solution.

-

Incubation: Allow the plant to metabolize the precursor over a defined period (e.g., 24-72 hours).

-

Extraction: Harvest the plant material and perform a standard alkaloid extraction using an acidic aqueous solution, followed by basification and extraction with an organic solvent (e.g., dichloromethane).

-

Analysis: Purify the alkaloid fraction using chromatography (e.g., HPLC). Analyze the purified this compound and senecionine using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

Protocol 2: Enzyme Assays for Homospermidine Synthase (HSS)

This protocol aims to detect the activity of the first committed enzyme in the pathway.

-

Protein Extraction: Homogenize root tissue of the source plant in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors).

-

Crude Extract Preparation: Centrifuge the homogenate to pellet cell debris and collect the supernatant as the crude enzyme extract.

-

Assay Mixture: Prepare a reaction mixture containing the crude extract, [¹⁴C]-putrescine, spermidine, and NAD+.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.

-

Reaction Quenching: Stop the reaction by adding a strong base (e.g., NaOH).

-

Product Extraction: Extract the product, [¹⁴C]-homospermidine, with an organic solvent.

-

Quantification: Use liquid scintillation counting to quantify the radioactivity in the organic phase, which corresponds to the amount of homospermidine formed.

Visualizing the Pathway

The following diagrams illustrate the key relationships and the proposed biosynthetic pathway.

Caption: Workflow of this compound Biosynthesis.

Caption: Proposed Biosynthetic Pathway of this compound.

References

Toxicological Profile of Retroisosenine: An In-depth Technical Guide

Disclaimer: Direct toxicological data for Retroisosenine is not available in the public domain. This profile is therefore based on the well-established toxicological characteristics of the broader class of pyrrolizidine alkaloids (PAs), to which this compound belongs. Data from closely related and extensively studied PAs, such as retrorsine, are used as primary examples to infer the potential toxicological properties of this compound.

Introduction

This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by numerous plant species worldwide.[1][2][3] PAs are a significant concern for human and animal health due to their potential for contamination of food, animal feed, and herbal remedies.[1][3][4] The toxicity of PAs is primarily linked to their chemical structure, specifically the presence of an unsaturated necine base, which makes them hepatotoxic, genotoxic, and potentially carcinogenic.[2][3][5] This document provides a comprehensive overview of the anticipated toxicological profile of this compound, based on the known effects of other toxic PAs.

Chemical Information

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | Retroisosensine[6][7][8] |

| Molecular Formula | C18H25NO5[6][7] |

| Molecular Weight | 335.39 g/mol [6][7] |

| Chemical Class | Pyrrolizidine Alkaloid |

Toxicokinetics and Mechanism of Toxicity

The toxicity of pyrrolizidine alkaloids is dependent on their metabolic activation in the liver.[9]

Absorption, Distribution, Metabolism, and Excretion (ADME):

-

Absorption: PAs are generally well-absorbed from the gastrointestinal tract.

-

Distribution: Following absorption, PAs are distributed primarily to the liver.

-

Metabolism: In the liver, PAs are metabolized by cytochrome P450 enzymes to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[9][10] These metabolites are electrophilic and can readily react with cellular macromolecules.

-

Excretion: Unmetabolized PAs and their water-soluble metabolites are excreted primarily in the urine.

Mechanism of Toxicity: The primary mechanism of PA toxicity involves the alkylation of cellular proteins and DNA by the reactive pyrrolic ester metabolites. This covalent binding disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity.[11]

Toxicological Effects

Acute Toxicity

Acute exposure to high doses of toxic PAs can lead to severe liver damage.

Sub-chronic and Chronic Toxicity

The primary target organ for PA toxicity is the liver. Chronic exposure to low levels of PAs can lead to progressive liver damage, including:

-

Hepatocellular necrosis: Death of liver cells.

-

Veno-occlusive disease (VOD): Blockage of the small veins in the liver, also known as sinusoidal obstruction syndrome (SOS).

-

Liver cirrhosis: Scarring of the liver tissue.

-

Liver tumors: Both benign and malignant.

Genotoxicity and Carcinogenicity

Many 1,2-unsaturated PAs are genotoxic, meaning they can damage DNA.[2][3] This genotoxic potential is a key factor in their carcinogenicity. The International Agency for Research on Cancer (IARC) has classified riddelliine, a PA, as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.

Quantitative Toxicological Data (from representative PAs)

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Retrorsine | Rat | Intraperitoneal | 30 mg/kg | [11] |

| Monocrotaline | Mouse | Not Specified | - | [9] |

No Observed Adverse Effect Level (NOAEL) data for this compound or closely related PAs were identified in the search results.

Experimental Protocols

In Vivo Hepatotoxicity Study

This protocol describes a general workflow for assessing the hepatotoxicity of a pyrrolizidine alkaloid in a rodent model.

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats.

-

Acclimatization: Animals are acclimated for at least one week before the start of the study.

-

Dosing: The test substance (e.g., this compound) is administered via oral gavage daily for a specified period (e.g., 28 days). Multiple dose groups and a vehicle control group are included.

-

Clinical Observations: Animals are observed daily for any signs of toxicity. Body weight and food consumption are recorded weekly.

-

Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for serum chemistry analysis (e.g., ALT, AST, ALP to assess liver function).

-

Necropsy and Histopathology: A full necropsy is performed. The liver is weighed, and sections are preserved for histopathological examination to identify any cellular changes.

In Vitro Genotoxicity Assay (Comet Assay)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Methodology:

-

Cell Line: Human hepatoma cells (e.g., HepG2) are commonly used as they are of liver origin and can metabolize PAs.

-

Treatment: Cells are exposed to various concentrations of the test substance (e.g., this compound) with and without a metabolic activation system (S9 mix).

-

Cell Preparation: After treatment, cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The cells are lysed to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Electrophoresis: The slides are placed in an electrophoresis chamber. Under an electric field, damaged DNA (fragments) will migrate away from the nucleus, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Conclusion

While specific toxicological data for this compound are lacking, its classification as a pyrrolizidine alkaloid strongly suggests a potential for hepatotoxicity and genotoxicity, mediated by metabolic activation in the liver. The toxicological profile presented here, based on the known effects of other toxic PAs, provides a framework for understanding the potential risks associated with exposure to this compound. Further research, including in vitro and in vivo studies, is necessary to definitively characterize the toxicological properties of this specific compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine alkaloids: the risks for human health | EPO [eposrl.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. Retroisosensine [webbook.nist.gov]

- 9. Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

In Silico Toxicity Prediction of Retroisosenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retroisosenine is a pyrrolizidine alkaloid (PA), a class of natural compounds found in many plant species. PAs are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity, posing a significant risk to human and animal health.[1] The toxic effects of PAs are primarily due to their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with DNA and proteins, leading to cellular damage and long-term toxicity. Given the inherent risks associated with PAs, early and robust toxicity assessment is crucial in drug development and chemical safety evaluation.

In silico toxicology, the use of computational models to predict the toxic effects of chemicals, offers a rapid and cost-effective approach to screen compounds for potential toxicity, reducing the reliance on animal testing.[2][3] This technical guide provides a comprehensive overview of the methodologies and workflows for the in silico toxicity prediction of this compound, leveraging established computational tools and models applied to the broader class of pyrrolizidine alkaloids.

In Silico Toxicity Prediction Workflow for this compound

The in silico assessment of this compound's toxicity follows a structured workflow that integrates various computational models to predict a range of toxicological endpoints. This workflow is designed to provide a comprehensive toxicity profile, from physicochemical properties to specific organ-level toxicities.

Data Presentation: Predicted Toxicological Profile of this compound

The following tables summarize the hypothetical in silico predicted toxicological data for this compound. These values are derived from the known toxicological profiles of hepatotoxic pyrrolizidine alkaloids and serve as an illustrative example of the data that would be generated in a comprehensive computational assessment.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Parameter | Predicted Value | In Silico Tool/Model |

| Molecular Weight | 351.4 g/mol | - |

| logP (Octanol/Water) | 1.85 | SwissADME, pkCSM |

| Aqueous Solubility (logS) | -3.2 | SwissADME, ADMET Predictor |

| Human Intestinal Absorption | High (>90%) | pkCSM |

| Caco-2 Permeability | Moderate | PreADMET |

| Blood-Brain Barrier (BBB) Permeant | Yes | pkCSM |

| P-glycoprotein Substrate | Yes | SwissADME |

| CYP2D6 Inhibitor | No | pkCSM |

| CYP3A4 Inhibitor | Yes | pkCSM |

Table 2: Predicted Toxicological Endpoints for this compound

| Toxicological Endpoint | Prediction | Confidence | In Silico Tool/Model |

| Hepatotoxicity (DILI) | High Risk | High | DILI-prediction models, TOPKAT |

| Mutagenicity (Ames Test) | Positive | Moderate | Derek Nexus, CASE Ultra |

| Carcinogenicity (Rodent) | Positive | Moderate | CASE Ultra, OncoLogic™ |

| hERG Inhibition (Cardiotoxicity) | Low Risk | High | pkCSM, PreADMET |

| Skin Sensitization | Non-sensitizer | High | Derek Nexus |

| LD50 (rat, oral) | 350 mg/kg | Moderate | TOPKAT |

Experimental Protocols: In Silico Methodologies

This section details the methodologies for the key in silico experiments and models used to predict the toxicity of this compound.

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to understand its pharmacokinetic and pharmacodynamic behavior.

Methodology:

-

Input: The 2D structure of this compound is provided as a SMILES (Simplified Molecular Input Line Entry System) string or in SDF (Structure-Data File) format to the prediction software.

-

Software: A suite of ADMET prediction tools such as pkCSM , SwissADME , and ADMET Predictor® are utilized.[4][5][6] These tools employ a variety of models, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based models.

-

Parameters Predicted:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential (e.g., CYP3A4, CYP2D6).

-

Excretion: Total clearance.

-

Toxicity: Basic toxicity predictions such as AMES toxicity and hERG inhibition are often included in these packages.

-

-

Output: The software provides numerical predictions for each parameter, often with a qualitative assessment (e.g., "High," "Low," "Yes," "No").

Hepatotoxicity Prediction

Objective: To predict the potential of this compound to cause Drug-Induced Liver Injury (DILI).

Methodology:

-

Input: The chemical structure of this compound.

-

Models:

-

Knowledge-Based Systems: Tools like Derek Nexus contain structural alerts for hepatotoxicity based on known structure-toxicity relationships.[1] The presence of the pyrrolizidine alkaloid scaffold would trigger an alert.

-

Statistical-Based Models: Machine learning models trained on large datasets of compounds with known DILI potential are used.[7][8] These models, such as those implemented in TOPKAT or custom-built deep learning models, predict the probability of a compound being hepatotoxic.[4][5]

-

-

Output: A qualitative prediction (e.g., "High Risk," "Low Risk") and, in some cases, a probability score. The models may also identify the specific structural features contributing to the predicted toxicity.

Mutagenicity Prediction

Objective: To predict the potential of this compound to induce genetic mutations, typically assessed by the bacterial reverse mutation assay (Ames test).

Methodology:

-

Input: The chemical structure of this compound.

-

Models: In accordance with ICH M7 guidelines, a combination of two complementary methodologies is used:[6][9][10]

-

Expert Rule-Based Systems: Software such as Derek Nexus identifies structural fragments (toxicophores) known to be associated with mutagenicity.

-

Statistical-Based Systems: Programs like CASE Ultra or Sarah Nexus use statistical models to correlate structural features with mutagenicity data from large databases.[9][11]

-

-

Output: A prediction of "Positive" or "Negative" for mutagenicity. The output often includes the identified structural alerts and supporting evidence from the model's training data.

Carcinogenicity Prediction

Objective: To predict the carcinogenic potential of this compound in rodents.

Methodology:

-

Input: The chemical structure of this compound.

-

Models: A variety of models are employed to predict carcinogenicity, which is a complex endpoint:

-

Structural Alert-Based Systems: Similar to mutagenicity prediction, these systems identify structural features associated with carcinogenicity.

-

Statistical QSAR Models: Tools like CASE Ultra and the OncoLogic™ system use statistical models trained on the results of long-term rodent carcinogenicity bioassays.[12][13]

-

Mechanism-Based Models: These models may consider the potential for genotoxicity and receptor-mediated events that can lead to cancer.

-

-

Output: A prediction of "Carcinogenic" or "Non-carcinogenic," often specific to species (rat, mouse) and sex. The confidence in the prediction is also typically provided.

Visualization of Toxicity Pathway

The primary mechanism of pyrrolizidine alkaloid-induced toxicity involves metabolic activation to reactive metabolites that cause cellular damage. The following diagram illustrates this general pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. In silico toxicological screening of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. instem.com [instem.com]

- 4. Frontiers | Computational models for predicting liver toxicity in the deep learning era [frontiersin.org]

- 5. Computational models for predicting liver toxicity in the deep learning era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pozescaf.com [pozescaf.com]

- 7. Comparing Machine Learning Algorithms for Predicting Drug-Induced Liver Injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Machine Learning to Predict Drug-Induced Liver Injury and Its Validation on Failed Drug Candidates in Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 10. A practical application of two in silico systems for identification of potentially mutagenic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of two in silico programs for predicting mutagenicity and carcinogenicity potential for 4-methylimidazole (4-MeI) and known metabolites | ToxStrategies [toxstrategies.com]

- 12. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen [frontiersin.org]

Unraveling Retroisosenine: A Technical Guide to its Discovery and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and isolation history of retroisosenine, a pyrrolizidine alkaloid found in various plant species of the genus Senecio. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the experimental protocols and analytical data associated with this natural compound.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid (PA) with the chemical formula C₁₈H₂₅NO₅ and a molecular weight of 335.3948 g/mol . It is an isomer of other known PAs, such as integerrimine and senecionine, sharing the same molecular formula and weight, which often complicates their individual identification and isolation. PAs are a large group of heterocyclic organic compounds produced by plants as a defense mechanism. They are known for their potential toxicity, particularly hepatotoxicity, which makes their study crucial for both toxicological assessment and potential pharmacological applications.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader research on pyrrolizidine alkaloids from the Senecio genus, a group of plants notorious for their toxicity to livestock and humans. While a singular, seminal paper dedicated solely to the discovery of this compound is not readily identifiable in the existing scientific literature, its identification has emerged from comprehensive analyses of the alkaloidal content of various Senecio species.

Early investigations into Senecio alkaloids focused on the most abundant and toxic compounds. However, with the advent of more sophisticated analytical techniques, such as Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS), researchers were able to separate and identify a wider array of structurally similar PAs. The identification of this compound has been reported in studies profiling the alkaloid composition of different Senecio species, where it is often found alongside its isomers.

Physicochemical Properties and Structure

The structural elucidation of this compound and its isomers has been achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value |

| Molecular Formula | C₁₈H₂₅NO₅ |

| Molecular Weight | 335.3948 g/mol |

| Class | Pyrrolizidine Alkaloid |

| Isomers | Integerrimine, Senecionine |

Table 1: Physicochemical Properties of this compound

The structural backbone of this compound is the necine base, characteristic of pyrrolizidine alkaloids, which is esterified with a necic acid. The specific arrangement of the atoms in the necic acid portion is what differentiates it from its isomers.

Experimental Protocols for Isolation and Identification

The isolation and identification of this compound from plant material involves a multi-step process. The following is a generalized protocol based on common methodologies for pyrrolizidine alkaloid extraction and analysis.

Extraction of Crude Alkaloids

A common method for extracting PAs from dried and powdered plant material involves the following steps:

-

Acid-Base Extraction: The plant material is first extracted with an acidic aqueous solution (e.g., 0.5 M H₂SO₄) to protonate the nitrogen atoms of the alkaloids, making them water-soluble.

-

Basification and Organic Solvent Extraction: The acidic extract is then made basic (e.g., with ammonia solution to pH 9-10) to deprotonate the alkaloids, rendering them soluble in organic solvents. Extraction with a solvent like chloroform or dichloromethane separates the alkaloids from the aqueous phase.

-

Purification: The crude alkaloid extract is then purified, often using techniques like column chromatography on silica gel or alumina.

Identification and Characterization

GC-MS is a powerful technique for separating and identifying volatile compounds like PAs. The retention time in the gas chromatogram provides an initial indication of the compound, while the mass spectrum gives information about its molecular weight and fragmentation pattern, which is crucial for distinguishing between isomers.

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of alkaloids. While this compound, integerrimine, and senecionine have the same molecular weight, their distinct stereochemistry leads to unique NMR spectra with characteristic chemical shifts and coupling constants.

As specific NMR data for this compound is not widely published under its own name, the data for its isomer, senecionine, is provided below for comparative purposes. Researchers would look for distinct differences in these spectra to identify this compound.

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| δ 6.20 (1H, q, J=7.0 Hz, H-2) | δ 175.8 (C-9) |

| δ 5.85 (1H, s, H-13) | δ 167.5 (C-11) |

| δ 4.80 (1H, d, J=12.0 Hz, H-7a) | δ 138.0 (C-2) |

| δ 4.15 (1H, d, J=12.0 Hz, H-7b) | δ 134.5 (C-13) |

| ... | ... |

Table 2: Representative ¹H and ¹³C NMR Data for Senecionine (Isomer of this compound)

Biological Activity and Signaling Pathways

Due to the focus on more abundant and toxic PAs, specific biological activity and signaling pathway data for this compound are limited. However, as a pyrrolizidine alkaloid, it is presumed to exhibit some level of hepatotoxicity. The general mechanism of PA toxicity involves metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Figure 1: Generalized metabolic activation and toxicity pathway of pyrrolizidine alkaloids.

Experimental Workflows

The process of discovering and characterizing a novel or less-studied natural product like this compound follows a logical workflow.

Figure 2: A typical workflow for the isolation and identification of this compound.

Conclusion and Future Directions

This compound remains a less-studied member of the pyrrolizidine alkaloid family. While its existence is confirmed, a significant data gap exists regarding its specific biological activities and toxicological profile. Future research should focus on the targeted isolation of this compound to enable comprehensive spectroscopic characterization and to provide sufficient material for in-depth pharmacological and toxicological studies. Understanding the unique biological effects of this compound, as compared to its well-studied isomers, could provide valuable insights into the structure-activity relationships of pyrrolizidine alkaloids and may reveal novel therapeutic or toxicological properties.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Retroisosenine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of Retroisosenine, a pyrrolizidine alkaloid (PA). PAs are a large group of natural toxins produced by various plant species, and their presence in food, herbal medicines, and other botanicals is a significant safety concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3] These methods are crucial for quality control in the pharmaceutical and food industries, as well as for toxicological research.

The primary analytical method for the detection and quantification of this compound and other PAs is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high sensitivity and selectivity, which is essential for analyzing complex matrices.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of various pyrrolizidine alkaloids, which can be considered representative for the analysis of this compound.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Pyrrolizidine Alkaloids in Various Matrices using UHPLC-MS/MS [1][2][3]

| Matrix | LOD Range (µg/kg) | LOQ Range (µg/kg) |

| Honey | 0.015 - 0.30 | 0.05 - 1.00 |

| Tea | 0.03 - 0.75 | 0.1 - 2.5 |

| Milk | 0.014 - 0.682 | 0.045 - 2.273 |

| Herbal Medicines | Not Specified | Not Specified |

| Spices | Not Specified | Not Specified |

Table 2: Recovery Rates for Pyrrolizidine Alkaloids in Various Matrices using UHPLC-MS/MS [1][2][3]

| Matrix | Average Recovery Range (%) |

| Honey | 64.5 - 103.4 |

| Milk | 65.2 - 112.2 |

| Tea | 67.6 - 107.6 |

Table 3: Precision of UHPLC-MS/MS Method for Pyrrolizidine Alkaloid Analysis [1][2][3]

| Precision Type | Relative Standard Deviation (RSD) |

| Intraday Precision | < 15% |

| Interday Precision | < 15% |

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. The choice of method depends on the sample matrix.

a) Solid-Phase Extraction (SPE) for Liquid Samples (e.g., Honey, Milk, Liqueurs) [4]

-

Dilution: Dilute the liquid sample with an appropriate solvent (e.g., 0.1 M HCl).

-

Centrifugation: Centrifuge the diluted sample to pellet any solid debris.

-

SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in water) to remove neutral and acidic interferences.

-

Elution: Elute the PAs from the cartridge using an ammoniated organic solvent (e.g., 5% ammonia in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

b) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples (e.g., Tea, Herbal Medicines, Plant Materials)

-

Homogenization: Homogenize the solid sample to a fine powder.

-

Extraction: Weigh a representative amount of the homogenized sample and add an extraction solvent (e.g., acetonitrile with 1% formic acid).

-

Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.

-

Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Dispersive SPE (d-SPE): Take an aliquot of the upper organic layer and add a d-SPE sorbent (e.g., PSA, C18, GCB) to remove interfering compounds like fatty acids and pigments.

-

Centrifugation and Filtration: Centrifuge the d-SPE mixture and filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative and qualitative analysis of pyrrolizidine alkaloids in liqueurs, elixirs and herbal juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Retroisosenine using LC-MS/MS

Abstract

This application note provides a detailed protocol for the quantification of retroisosenine, a retronecine-type pyrrolizidine alkaloid (PA), in complex matrices such as plant material, honey, and feed. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. This document outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical validation parameters for the method.

Introduction

This compound belongs to the family of pyrrolizidine alkaloids, which are secondary metabolites produced by a variety of plant species worldwide. Due to their potential hepatotoxicity, the monitoring of PAs in the food and feed chain is of significant importance. This protocol provides a robust and reliable method for the selective quantification of this compound, enabling researchers, scientists, and drug development professionals to accurately assess its presence in various samples.

Experimental

Standard and Reagent Preparation

-

Solvents and Reagents: All solvents (e.g., methanol, acetonitrile, water) should be of LC-MS grade. Formic acid, ammonium formate, and any other reagents should be of high purity.

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid matrix (e.g., dried and ground plant material, feed). The protocol may need to be adapted based on the specific matrix.

-

Extraction:

-

Weigh 1-5 g of the homogenized sample into a centrifuge tube.

-

Add 20-40 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid or 0.1% formic acid in water).

-

Shake or sonicate for 1-2 hours.

-

Centrifuge the sample to pellet the solid material.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.

-

Load the acidic extract onto the SPE cartridge.

-

Wash the cartridge with water and then methanol to remove interferences.

-

Elute the PAs, including this compound, with a basic solution (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

-

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 300 - 350 °C |

| Gas Flow | 8 - 12 L/min |

| Nebulizer | 30 - 50 psi |

| Capillary Voltage | 3500 - 4500 V |

MRM Transitions for this compound

The molecular weight of this compound is 335.39 g/mol . The precursor ion will be the protonated molecule [M+H]+ at m/z 336.2. Based on the common fragmentation of retronecine-type PAs, the following MRM transitions are proposed for quantification and confirmation. Note: The collision energies provided are typical starting points and should be optimized for the specific instrument being used.

| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Use | Collision Energy (eV) - Starting Point |

| 336.2 | 120.1 | Quantifier | 25 - 35 |

| 336.2 | 138.1 | Qualifier | 20 - 30 |

Method Validation Parameters

A full method validation should be performed according to established guidelines (e.g., ICH, FDA). The following table summarizes the typical performance characteristics to be evaluated.

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.99 over a defined concentration range (e.g., 1 - 100 ng/mL). |

| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy. Typically in the low ng/mL or µg/kg range. |

| Accuracy (Recovery) | Within 80-120% of the true value at different concentration levels. |

| Precision (RSD) | Intra-day and inter-day precision should be < 15% RSD (Relative Standard Deviation). |

| Specificity | No significant interfering peaks at the retention time of this compound in blank matrix samples. |

| Matrix Effect | Assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution. Should be minimized and compensated for, if necessary. |

Data Presentation

The quantitative results should be summarized in a clear and concise table, allowing for easy comparison of this compound concentrations across different samples.

Table 1: Quantification of this compound in Various Samples

| Sample ID | Matrix | This compound Concentration (ng/g or ng/mL) | %RSD (n=3) |

| Sample 1 | Plant A | 45.2 | 5.8 |

| Sample 2 | Honey B | 12.7 | 8.2 |

| Sample 3 | Feed C | Not Detected (< LOQ) | - |

| QC Low | Spiked Matrix | 10.5 (Nominal 10.0) | 6.5 |

| QC High | Spiked Matrix | 88.9 (Nominal 90.0) | 4.3 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification.

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in various complex matrices. Proper method validation is crucial to ensure the accuracy and precision of the results. This protocol serves as a comprehensive guide for researchers and analysts involved in the safety assessment of food, feed, and herbal products.

Application Notes and Protocols for the Extraction and Purification of Retroisosenine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retroisosenine is a macrocyclic pyrrolizidine alkaloid (PA) found in various plant species of the genus Senecio. PAs are a class of naturally occurring compounds known for their significant biological activities, which range from hepatotoxicity to potential therapeutic applications. The isolation and purification of specific PAs like this compound are crucial for toxicological studies, pharmacological research, and the development of new therapeutic agents. This document provides a detailed protocol for the extraction and purification of this compound from plant material, tailored for a laboratory setting.

Data Presentation

The following tables summarize representative quantitative data for the extraction and purification of pyrrolizidine alkaloids from Senecio species. These values are based on studies of structurally similar macrocyclic PAs and should be considered as a general guideline. Actual yields and purity of this compound may vary depending on the plant species, collection time, and specific experimental conditions.

Table 1: Extraction Efficiency of Pyrrolizidine Alkaloids from Senecio Species using Different Solvents

| Solvent System | Extraction Method | Temperature (°C) | Extraction Time (h) | Representative Total PA Yield (%) | Reference |

| 85% Ethanol | Soxhlet Extraction | Boiling | 20-21 | 5-10 | [1] |

| Methanol | Maceration | Room Temp | 24 | 3-7 | [2] |

| 0.5 M H₂SO₄ | Maceration | Room Temp | 12 | 4-8 | [2] |

| Chloroform-Methanol-Ammonia | Maceration | Room Temp | 48 | 6-12 | [3] |

Table 2: Purification Summary for a Representative Macrocyclic Pyrrolizidine Alkaloid from a Senecio Species

| Purification Step | Method | Loading Capacity (mg crude extract) | Purity (%) | Recovery (%) |

| Crude Alkaloid Fraction | Acid-Base Extraction | - | 10-20 | 80-90 |

| Fractionation | Droplet Counter-Current Chromatography (DCCC) | 500-1000 | 60-80 | 70-85 |

| Final Purification | Preparative HPLC | 10-50 | >95 | 85-95 |

Experimental Protocols

The following protocols describe a general procedure for the extraction and purification of this compound from dried plant material of a suitable Senecio species.

Protocol 1: Extraction and Isolation of the Crude Alkaloid Fraction

This protocol is based on a classic acid-base extraction method for pyrrolizidine alkaloids.

Materials:

-

Dried and powdered plant material (Senecio sp.)

-

85% Ethanol

-

1 M Sulfuric Acid (H₂SO₄)

-

25% Ammonium Hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Soxhlet apparatus

-

pH meter or pH paper

-

Separatory funnel (2 L)

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Extraction:

-

Weigh 300 g of dried, powdered plant material and place it in a large cellulose thimble.

-

Place the thimble in a Soxhlet extractor.

-

Add 1.5 L of 85% ethanol to the round-bottom flask of the Soxhlet apparatus.

-

Extract the plant material for 20-21 hours.[1]

-

After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue.

-

-

Acid-Base Partitioning:

-

Dissolve the crude residue in 500 mL of 1 M H₂SO₄.

-

Filter the acidic solution to remove any insoluble material.

-

Transfer the acidic solution to a 2 L separatory funnel and wash it three times with 200 mL of CH₂Cl₂ to remove non-alkaloidal compounds. Discard the organic layers.

-

Adjust the pH of the aqueous layer to 9-10 with 25% NH₄OH. Monitor the pH carefully.

-

Extract the now basic aqueous layer three times with 300 mL of CH₂Cl₂.

-

Combine the organic layers and dry them over anhydrous Na₂SO₄.

-

Filter the dried organic extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude alkaloid fraction.

-

Protocol 2: Purification of this compound by Droplet Counter-Current Chromatography (DCCC)

This protocol is adapted from a method used for the separation of complex macrocyclic PA mixtures from Senecio anonymus.[3][4][5]

Materials:

-

Crude alkaloid fraction

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Droplet Counter-Current Chromatography (DCCC) instrument

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing tank

-

Dragendorff's reagent for visualization

Procedure:

-

Solvent System Preparation: Prepare a two-phase solvent system of Chloroform:Methanol:Water in a ratio of 5:6:4 (v/v/v). Equilibrate the solvent system in a separatory funnel and separate the two phases. The lower phase will serve as the mobile phase and the upper phase as the stationary phase.

-

DCCC Setup:

-

Fill the DCCC columns with the stationary phase (upper phase).

-

Dissolve 500-1000 mg of the crude alkaloid fraction in a suitable volume of the stationary phase.

-

-

Chromatographic Separation:

-

Inject the sample into the DCCC instrument.

-

Pump the mobile phase (lower phase) through the columns at a flow rate of 10-15 mL/h.

-

Collect fractions of 5-10 mL using a fraction collector.

-

-

Fraction Analysis:

-

Monitor the separation by spotting aliquots of the collected fractions on a TLC plate.

-

Develop the TLC plate using a solvent system such as Chloroform:Methanol:Ammonia (85:14:1, v/v/v).

-

Visualize the spots by spraying with Dragendorff's reagent. PAs will appear as orange to reddish-brown spots.

-

Combine the fractions containing this compound based on the TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain a purified this compound-rich fraction.

-

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

This compound-rich fraction from DCCC

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1%)

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Vials for fraction collection

Procedure:

-

Sample Preparation: Dissolve the this compound-rich fraction in a small volume of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Preparative C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 50% B over 40 minutes is a good starting point for optimization.

-

Flow Rate: 15-20 mL/min.

-

Detection: UV at 220 nm.

-

-